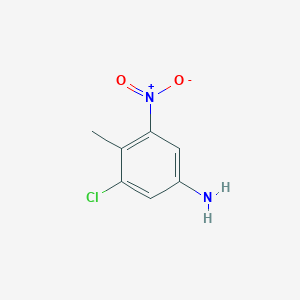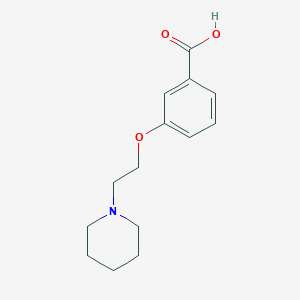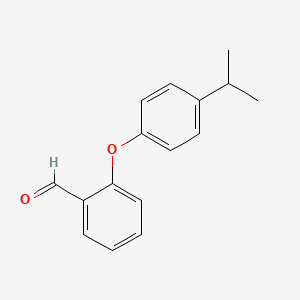
2-(4-Isopropylphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can be achieved through the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylphenoxy)benzaldehyde consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can undergo a variety of chemical reactions. One such reaction is the benzoin condensation, which involves the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Epoxy-Amides Synthesis : 2-(4-Isopropylphenoxy)benzaldehyde reacts with sulfur ylides to create trans-3-phenyl-2,3-glycidamide derivatives, a process important for the synthesis of epoxy-amides. This reaction is highly stereoselective and yields compounds useful in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).
Labeled Benzaldehydes Synthesis : In another study, 2-(4-Isopropylphenoxy)benzaldehyde is used to create labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceutical drugs. The methodology described provides a versatile route to formyl-deuterated, tritiated, and 13 C labeled benzaldehydes (Boga, Alhassan, & Hesk, 2014).
Catalysis and Reaction Enhancement
Catalytic Hydrodeoxygenation : This compound, when used in supported palladium catalysts, significantly influences the hydrogenation and hydrodeoxygenation of aldehydes. The presence of isopropyl substituent in 4-isopropylbenzaldehyde increases both the reaction rate and the selectivity to hydrodeoxygenation (Procházková et al., 2007).
Enzyme Catalyzed C–C-Bond Formation : Benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, with 2-(4-Isopropylphenoxy)benzaldehyde playing a key role in this enzymatic process. This is crucial for asymmetric synthesis and has applications in reaction engineering (Kühl et al., 2007).
Photocatalysis and Environmental Applications
Photocatalytic Conversion : Research shows that graphitic carbon nitride modified for photocatalysis can effectively convert benzyl alcohol to benzaldehyde, with 2-(4-Isopropylphenoxy)benzaldehyde being a key component in this reaction. This process is environmentally friendly and has applications in green chemistry (Lima et al., 2017).
Oxidation of Benzyl Alcohol : Another study used sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, with the catalyst showing enhanced oxidative properties when treated with chlorosulfonic acid. The reaction is significant in various industries, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Bioproduction and Green Chemistry
Bioproduction of Benzaldehyde : Pichia pastoris, a type of yeast, can be used in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde. This process has significant implications in the flavor industry, offering a biologically produced alternative to chemical routes (Craig & Daugulis, 2013).
Green Chemistry in Oxidation Reactions : A study focusing on the mutual conversion between benzoin and benzaldehyde illustrates the principles of green chemistry. It demonstrates the cyclic conversion of these compounds, emphasizing environmentally friendly practices in chemical reactions (Xin et al., 2020).
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKSNLEECHNNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
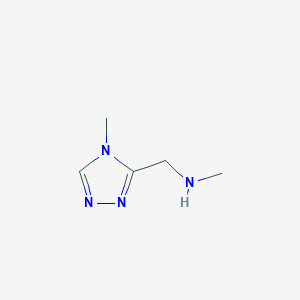
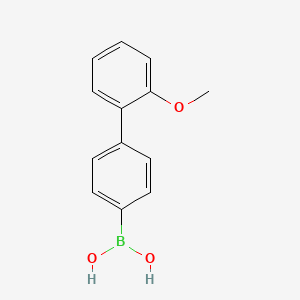
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
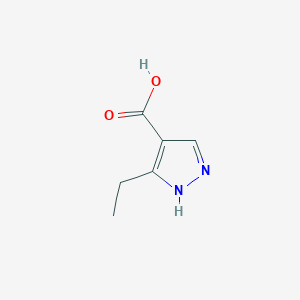
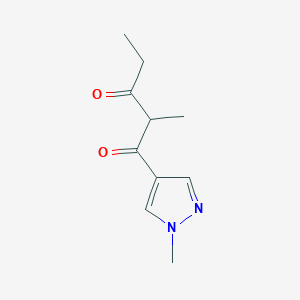
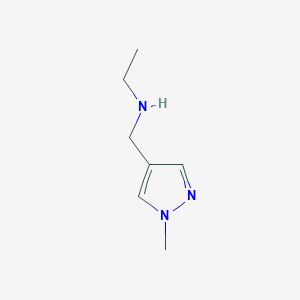
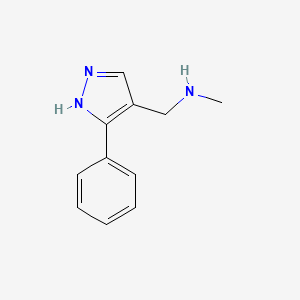
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
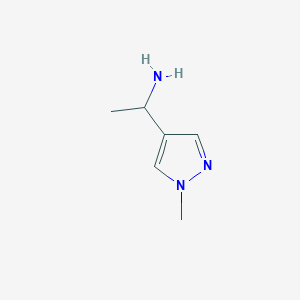
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
